6-(Hydroxyamino)-2-methylpyrimidin-4-ol
Description
6-(Hydroxyamino)-2-methylpyrimidin-4-ol is a pyrimidine derivative characterized by a hydroxyamino (-NHOH) group at position 6 and a methyl (-CH₃) group at position 2 of the pyrimidine ring. This structure confers unique physicochemical properties, including enhanced hydrogen-bonding capacity and polarity due to the hydroxyamino moiety, which may influence solubility and biological interactions. Pyrimidine derivatives are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors or nucleoside analogs.
Properties
CAS No. |
16071-29-7 |
|---|---|
Molecular Formula |
C5H7N3O2 |
Molecular Weight |
141.13 g/mol |
IUPAC Name |
4-(hydroxyamino)-2-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H7N3O2/c1-3-6-4(8-10)2-5(9)7-3/h2,10H,1H3,(H2,6,7,8,9) |
InChI Key |
UFJOOXNGXGYLJG-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC(=O)N1)NO |
Isomeric SMILES |
CC1=NC(=O)C=C(N1)NO |
Canonical SMILES |
CC1=NC(=O)C=C(N1)NO |
Synonyms |
4-Pyrimidinol, 6-(hydroxyamino)-2-methyl- (8CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physical Property Comparison
| Compound Name | Substituent (Position 6) | Substituent (Position 2) | Molecular Weight (g/mol) | Key Properties/Findings | References |
|---|---|---|---|---|---|
| This compound | Hydroxyamino (-NHOH) | Methyl (-CH₃) | ~141* | High polarity, hydrogen-bonding capacity | [15] |
| 6-Amino-2-methylpyrimidin-4-ol | Amino (-NH₂) | Methyl (-CH₃) | 139.16 | Increased basicity; reduced redox activity | [9], [19] |
| 6-(3-Chlorophenyl)-2-methylpyrimidin-4-ol | 3-Chlorophenyl | Methyl (-CH₃) | 220.65 | Hydrophobic; enhanced steric bulk | [14] |
| 6-(4-Fluorophenyl)-2-methylpyrimidin-4-ol | 4-Fluorophenyl | Methyl (-CH₃) | 204.20 | Electron-withdrawing effect; altered ring reactivity | [18] |
| 4-Methyl-6-(methylthio)pyrimidin-2-ol | Methylthio (-SCH₃) | Hydroxyl (-OH) | 172.26 | Lipophilic; sulfur enhances leaving-group potential | [13] |
| 6-Methyl-2-(methylamino)pyrimidin-4-ol | Methyl (-CH₃) | Methylamino (-NHCH₃) | 139.16 | Moderate basicity; flexible hydrogen bonding | [19] |
*Calculated based on molecular formula C₅H₇N₃O₂.
Key Observations:
Polarity and Solubility: The hydroxyamino group in the target compound increases polarity compared to amino or methylthio substituents, likely improving aqueous solubility . In contrast, chlorophenyl or fluorophenyl derivatives exhibit hydrophobicity, reducing solubility but improving membrane permeability .
Reactivity: The hydroxyamino group’s redox activity contrasts with the stability of methyl or halogenated substituents. For example, hydroxyamino derivatives may undergo oxidation to nitroso or nitro groups, impacting stability in pharmaceutical formulations .
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